

8-Bromooctanoic acid ester hydrolysis procedure NaOH ethanol

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Compound Focus: 8-Bromooctanoic acid

CAS No.: 17696-11-6

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Introduction & Chemical Profile

The hydrolysis of esters is a fundamental reaction to convert an ester into its corresponding carboxylic acid or carboxylate salt. For the specific case of **Ethyl 8-bromooctanoate** (CAS 29823-21-0), this reaction is a valuable synthetic step, as it transforms a protected, alkyl-chain bromoester into **8-bromooctanoic acid**, a useful building block in organic and medicinal chemistry [1] [2].

The base-catalyzed hydrolysis (saponification) with sodium hydroxide (NaOH) is particularly effective because it is irreversible and drives the reaction to completion [3] [4]. The general reaction is:



The table below summarizes the key physical and chemical properties of the starting material, Ethyl 8-bromooctanoate.

Property	Value / Description
CAS Number	29823-21-0 [5] [6] [2]
Molecular Formula	C ₁₀ H ₁₉ BrO ₂ [5] [6] [2]

Property	Value / Description
Molecular Weight	251.16 g/mol [5] [2]
Purity	Available at $\geq 98\%$ and 97% [5] [6]
Physical Form	Colorless to light yellow clear liquid (oil) [5] [2]
Boiling Point	123°C at 3 mmHg [5]
Density	~1.194 g/mL [5]

Detailed Hydrolysis Protocol

This protocol is adapted from general procedures for alkaline ester hydrolysis [3] [4] and tailored for Ethyl 8-bromooctanoate, considering its bromine functionality.

Reagents and Materials

- **Reactant:** Ethyl 8-bromooctanoate (e.g., 1.0 g, ~4.0 mmol) [5].
- **Base:** Sodium hydroxide (NaOH), 2.0 M solution in **aqueous ethanol** (e.g., 50-70% v/v). The ethanol is crucial for solubilizing the non-polar ester.
- **Acidification Acid:** Dilute Hydrochloric acid (HCl, 2-3 M) or another mineral acid.
- **Extraction Solvent:** Diethyl ether or ethyl acetate.
- **Drying Agent:** Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4).
- **Equipment:** Round-bottom flask, condenser for reflux, heating mantle, separatory funnel, and apparatus for vacuum filtration and distillation/recrystallization.

Step-by-Step Procedure

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine the Ethyl 8-bromooctanoate with a significant excess (e.g., 2.5-3.0 equivalents) of the 2.0 M NaOH solution in aqueous ethanol.
- **Heating under Reflux:** Heat the reaction mixture to reflux with constant stirring. Monitor the reaction by TLC. The reaction time may vary; allow a minimum of **2-4 hours** or until TLC indicates complete

consumption of the starting ester.

- **Reaction Work-up:** a. **Cooling:** Once the reaction is complete, carefully remove the heat source and allow the mixture to cool to room temperature. b. **Solvent Removal:** Transfer the mixture to a rotary evaporator to remove the bulk of the ethanol. c. **Acidification:** Carefully acidify the resulting aqueous solution with dilute HCl (e.g., 2-3 M) with stirring and cooling in an ice bath until the solution reaches **pH ~2-3**. This will precipitate the **8-bromooctanoic acid** [1]. d. **Product Isolation:** Extract the acidified aqueous mixture with multiple portions of diethyl ether or ethyl acetate. Combine the organic extracts. e. **Drying:** Wash the combined organic extracts with brine (saturated NaCl solution), then dry over anhydrous Na₂SO₄ or MgSO₄. f. **Purification:** After filtration, remove the solvent under reduced pressure to yield the crude **8-bromooctanoic acid**. The product can be further purified by recrystallization or distillation. **8-Bromooctanoic acid** has a reported melting point of **35-37°C** [1].

Safety Considerations

- **Personal Protective Equipment (PPE):** Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
- **Hazard Statements:** Ethyl 8-bromooctanoate is classified as an irritant (GHS07) [5]. Sodium hydroxide and hydrochloric acid are corrosive. Consult their respective SDS before use.
- **Ventilation:** Perform all reactions in a well-ventilated fume hood.

Analytical Monitoring & Data Analysis

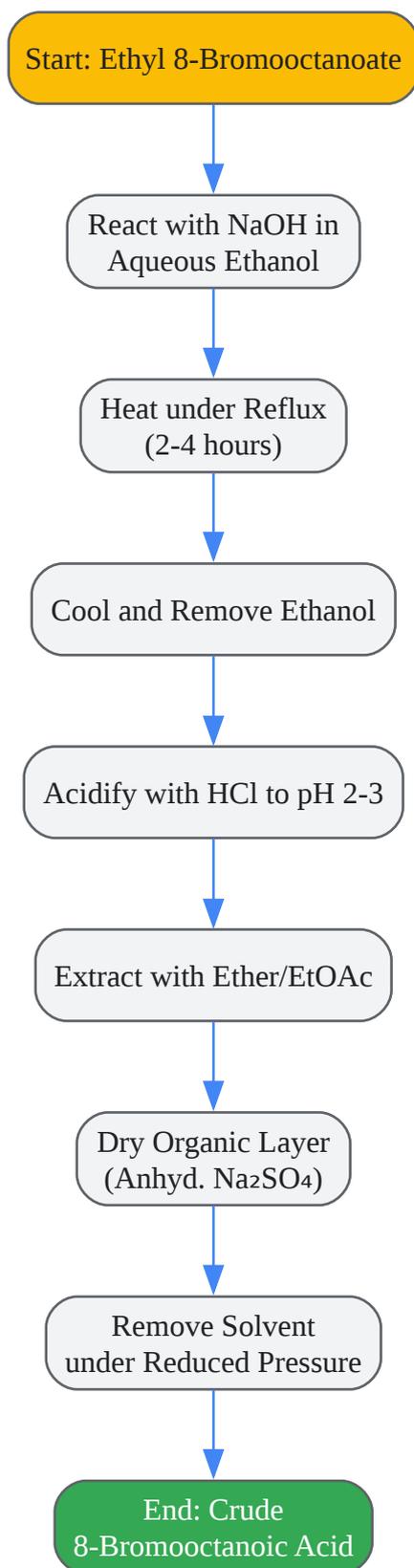
The following table outlines key parameters for monitoring the reaction and characterizing the product.

Parameter	Method	Details / Expected Outcome
Reaction Monitoring	Thin-Layer Chromatography (TLC)	Monitor disappearance of starting ester (higher R _f) and appearance of product acid (lower R _f).
Product Identification	Melting Point Analysis	Pure 8-Bromooctanoic acid should show a sharp m.p. of 35-37°C [1].
Product Identification	FT-IR Spectroscopy	Disappearance of ester C=O stretch (~1740 cm ⁻¹); appearance of broad carboxylic acid O-H stretch (2500-3500 cm ⁻¹) and acid C=O stretch (~1710 cm ⁻¹).

Parameter	Method	Details / Expected Outcome
Purity Assessment	Gas Chromatography (GC) / HPLC	Purity can be assessed by GC (if stable) or HPLC. Supplier specifications list related substance limits for the ester starting material [2].

Experimental Workflow

The diagram below summarizes the logical flow of the experimental protocol.



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Key Application Notes for Researchers

- **Preserving the C-Br Bond:** A key advantage of this hydrolysis protocol is that the reaction conditions (aqueous base) are mild enough to leave the carbon-bromine bond intact, providing a direct route to ω -bromocarboxylic acids [1] [2]. The bromine serves as a versatile handle for further nucleophilic substitution or metal-catalyzed coupling reactions.
- **Solvent Choice:** The use of aqueous ethanol is critical. It acts as a homogeneous solvent system, ensuring efficient contact between the aqueous NaOH and the organic ester, which significantly enhances the reaction rate compared to a biphasic system.
- **Irreversibility:** Unlike acid-catalyzed hydrolysis, the base-mediated reaction is irreversible. The carboxylic acid produced is immediately deprotonated to form a stable carboxylate anion, which cannot re-esterify, driving the reaction to completion [4].

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